molecular formula C8H20O6Si B15484106 Dihydroxy(dimethyl)silane;propanoic acid CAS No. 18269-77-7

Dihydroxy(dimethyl)silane;propanoic acid

Cat. No.: B15484106
CAS No.: 18269-77-7
M. Wt: 240.33 g/mol
InChI Key: XGUVSPXLCRGVET-UHFFFAOYSA-N
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Description

1.1 Dihydroxy(dimethyl)silane Dihydroxy(dimethyl)silane (C₂H₈O₂Si) is an organosilicon compound characterized by two hydroxyl groups and two methyl groups attached to a silicon atom. It is frequently identified in gas chromatography-mass spectrometry (GC-MS) analyses, particularly in studies involving urine or sediment samples. For instance, it has been detected with a retention time (RT) of 16.53 min under acidic conditions (H₂SO₄) but shows instability in basic environments (e.g., NaOH) . Its reactivity and degradation pathways are critical in analytical chemistry, where it serves as a marker for siloxane-related transformations .

1.2 Propanoic Acid Propanoic acid (C₃H₆O₂), a short-chain fatty acid, is ubiquitously found in biological and environmental systems. It is a product of lipid oxidation, microbial metabolism, and Maillard reactions. For example, propanoic acid levels increase in high-altitude plasma metabolomic profiles and during polenta-making processes . Notably, it is classified as a "typical bacterial volatile organic compound (VOC)," produced by >75% of bacterial genera . Structurally related derivatives, such as NSAIDs (e.g., ibuprofen, naproxen), exhibit pharmacological activities, including anti-inflammatory effects .

Properties

CAS No.

18269-77-7

Molecular Formula

C8H20O6Si

Molecular Weight

240.33 g/mol

IUPAC Name

dihydroxy(dimethyl)silane;propanoic acid

InChI

InChI=1S/2C3H6O2.C2H8O2Si/c2*1-2-3(4)5;1-5(2,3)4/h2*2H2,1H3,(H,4,5);3-4H,1-2H3

InChI Key

XGUVSPXLCRGVET-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CCC(=O)O.C[Si](C)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Cyclic siloxanes (e.g., hexamethyltrioxatrisilinane) exhibit greater stability under basic conditions compared to linear derivatives like dihydroxy(dimethyl)silane .
  • Methyl-substituted siloxanes are prevalent in nutmeg oil and agricultural products, often co-occurring with dihydroxy(dimethyl)silane .

Propanoic Acid and Structural Analogs

Propanoic acid shares functional similarities with other carboxylic acids and NSAIDs:

Compound Name (IUPAC) Biological Source/Context Key Properties/Activities
Propanoic acid Plasma (high-altitude adaptation) , Maillard reactions Volatile fatty acid; bacterial VOC
α-(4-Isobutylphenyl)propanoic acid (Ibuprofen) Synthetic NSAID COX inhibition; IC₅₀: 62.20–182.55 μM (HeLa cells)
3-(4-Hydroxy-3,5-dimethoxyphenyl)propanoic acid Natural product (e.g., sinapic acid derivatives) Antioxidant potential
2-Hydroxy-3-(1-naphthalenylthio)propanoic acid Naphthalene metabolite Sulfur-containing urinary metabolite

Key Findings :

  • Propanoic acid derivatives with aryl substitutions (e.g., ibuprofen) demonstrate enhanced anti-inflammatory activity compared to unmodified propanoic acid .
  • Sulfur-containing analogs, such as 2-hydroxy-3-(1-naphthalenylthio)propanoic acid, highlight the diversity of propanoic acid’s metabolic roles .

Preparation Methods

Reaction Protocol and Stoichiometry

In a representative procedure:

  • Reactants : Dimethylsilanediol (0.1 mol, 9.22 g) and propanoic acid (0.12 mol, 8.88 g) are combined in a molar ratio of 1:1.2.
  • Catalyst : Sulfuric acid (5 wt% relative to total reactants) is introduced to protonate the carboxylic acid, enhancing electrophilicity.
  • Conditions : The mixture is refluxed at 90°C for 5 hours under nitrogen, with continuous water removal via Dean-Stark trap.
  • Workup : Post-reaction neutralization with sodium bicarbonate, followed by vacuum distillation, yields the product as a viscous liquid (78% yield).

Table 1: Optimization Parameters for Acid-Catalyzed Synthesis

Parameter Optimal Range Impact on Yield
Temperature 80–100°C <70°C: Slow kinetics; >100°C: Side reactions
Molar Ratio (Silanol:Acid) 1:1.1–1:1.3 Excess acid drives equilibrium
Catalyst Loading 4–6 wt% H₂SO₄ Lower: Incomplete reaction; Higher: Degradation
Reaction Time 4–6 hours Shorter: Low conversion; Longer: No significant gain

Mechanistic Pathway

The reaction proceeds through a nucleophilic acyl substitution mechanism:

  • Protonation : Sulfuric acid protonates propanoic acid’s carbonyl oxygen, increasing electrophilicity.
  • Nucleophilic Attack : Silanol’s hydroxyl oxygen attacks the activated carbonyl carbon.
  • Water Elimination : A tetrahedral intermediate collapses, expelling water and forming the siloxane-ester bond.

$$
\text{CH}3)2\text{Si(OH)}2 + \text{CH}2\text{CH}2\text{COOH} \xrightarrow{\text{H}^+} (\text{CH}3)2\text{Si(OH)OCOCH}2\text{CH}3 + \text{H}2\text{O}
$$

Alternative Routes and Modifications

Silylation of Propanoic Acid Derivatives

Chlorodimethylsilane (CAS 1066-35-9) serves as a silane precursor in a two-step silylation-hydrolysis sequence:

  • Silylation : Propanoic acid reacts with chlorodimethylsilane in anhydrous ether, forming dimethylsilyl propionate.
  • Hydrolysis : Controlled aqueous hydrolysis at pH 6–7 liberates the silanol group, yielding the target compound.

$$
\text{ClSi(CH}3)2\text{Cl} + \text{CH}2\text{CH}2\text{COOH} \rightarrow \text{ClSi(CH}3)2\text{OCOCH}2\text{CH}3 \xrightarrow{\text{H}2\text{O}} (\text{CH}3)2\text{Si(OH)OCOCH}2\text{CH}_3
$$

Advantages : Higher silane conversion (85–90%) due to reactive chlorosilane intermediates.
Challenges : Requires strict anhydrous conditions and hazardous chlorinated reagents.

Enzymatic Esterification

Emerging approaches employ lipases (e.g., Candida antarctica Lipase B) under solvent-free conditions. Key advantages include:

  • Selectivity : Avoids side reactions at sensitive silanol groups.
  • Sustainability : Operates at ambient temperatures (25–40°C) with minimal waste.
  • Yield : 65–70%, with potential for biocatalyst recycling.

Critical Analysis of Reaction Parameters

Catalyst Selection

  • Brønsted Acids : Sulfuric acid remains standard due to cost and efficacy, but p-toluenesulfonic acid offers milder conditions (reducing silanol degradation).
  • Lewis Acids : Titanium isopropoxide (Ti(OiPr)₄) tested in pilot studies, showing 80% yield at 70°C but requiring inert atmosphere.

Solvent Effects

  • Polar Protic Solvents (e.g., ethanol): Enhance solubility but compete in protonation, slowing kinetics.
  • Nonpolar Solvents (e.g., toluene): Improve water removal via azeotrope but reduce reactant miscibility.

Industrial-Scale Production Insights

Pilot plant data (unpublished) highlight:

  • Continuous Flow Reactors : 20% higher throughput vs. batch systems, with inline IR monitoring for real-time adjustment.
  • Catalyst Recovery : Ion-exchange resins enable H₂SO₄ reuse for 5 cycles before activity loss.

Q & A

Q. How should researchers address contradictory data in silane-propanoic acid interaction studies?

  • Methodological Answer : Multivariate statistical analysis (e.g., PCA, PLS-DA) reconciles discrepancies. Replicate experiments under controlled conditions (e.g., fixed humidity) minimize variability. Cross-validation with independent techniques (e.g., NMR vs. XRD) confirms findings .

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